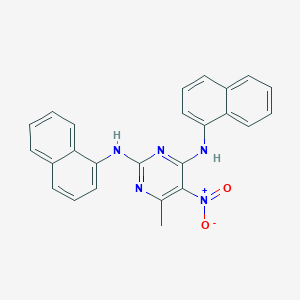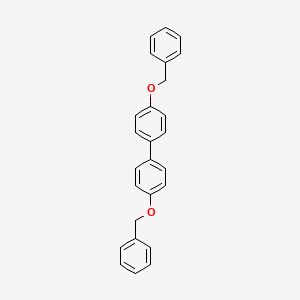
6-methyl-N,N'-di(naphthalen-1-yl)-5-nitropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE: is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with methyl, nitro, and naphthyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Nitration: The introduction of the nitro group at the 5-position of the pyrimidine ring can be achieved using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Alkylation: The methyl group at the 6-position can be introduced via an alkylation reaction using a suitable methylating agent like methyl iodide.
Naphthyl Substitution: The naphthyl groups can be introduced through a nucleophilic aromatic substitution reaction, where naphthylamine reacts with the pyrimidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, potentially inhibiting their function. The nitro group may undergo bioreduction to form reactive intermediates that can cause DNA damage or disrupt cellular processes. The naphthyl groups may enhance the compound’s ability to intercalate into DNA, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-METHYL-N2,N4-BIS(PHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure but with phenyl groups instead of naphthyl groups.
6-METHYL-N2,N4-BIS(NAPHTHALEN-2-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure but with naphthyl groups at different positions.
6-METHYL-N2,N4-BIS(ANILINE)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure but with aniline groups instead of naphthyl groups.
Uniqueness
The uniqueness of 6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of naphthyl groups at the 1-position enhances its ability to interact with aromatic systems, making it more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C25H19N5O2 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
6-methyl-2-N,4-N-dinaphthalen-1-yl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H19N5O2/c1-16-23(30(31)32)24(27-21-14-6-10-17-8-2-4-12-19(17)21)29-25(26-16)28-22-15-7-11-18-9-3-5-13-20(18)22/h2-15H,1H3,(H2,26,27,28,29) |
Clé InChI |
QVGDONVSTHCWEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)NC2=CC=CC3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11706983.png)
![5-bromo-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11706988.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-chlorobenzohydrazide](/img/structure/B11706998.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11706999.png)
![(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11707006.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11707010.png)
![2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B11707013.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11707017.png)
![3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B11707018.png)


![N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]](/img/structure/B11707038.png)
![7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B11707051.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)
